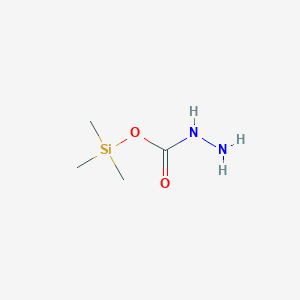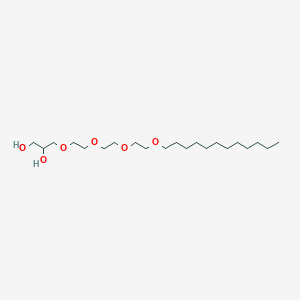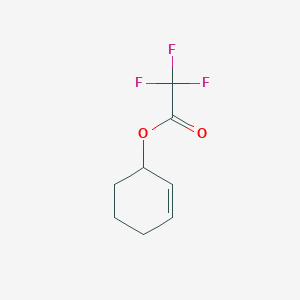
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by trifluoromethyl and cyclohexenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester typically involves the esterification of trifluoroacetic acid with 2-cyclohexen-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and 2-cyclohexen-1-ol, which can then participate in further biochemical reactions. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in studying enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, trifluoro-, cyclohexyl ester: Similar in structure but with a saturated cyclohexyl group instead of the unsaturated cyclohexenyl group.
Trifluoroacetic acid, methyl ester: Contains a methyl group instead of the cyclohexenyl group.
Acetic acid, trifluoro-, phenyl ester: Contains a phenyl group instead of the cyclohexenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is unique due to the presence of both the trifluoromethyl and cyclohexenyl groups, which impart distinct chemical properties. The unsaturated cyclohexenyl group allows for additional reactivity compared to its saturated counterparts, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
64487-54-3 |
|---|---|
Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
InChI Key |
VAICZUCQOUOECB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

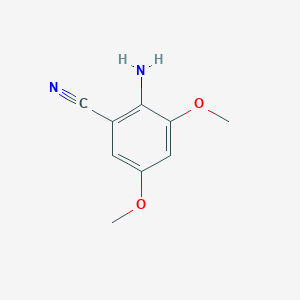
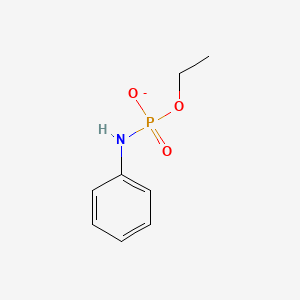
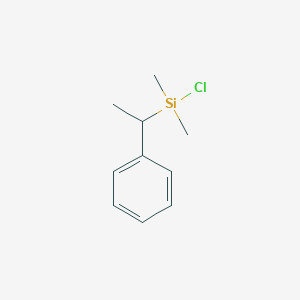
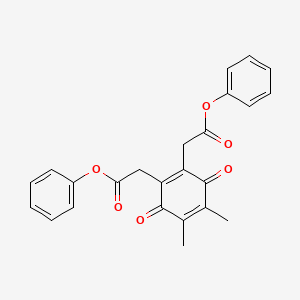
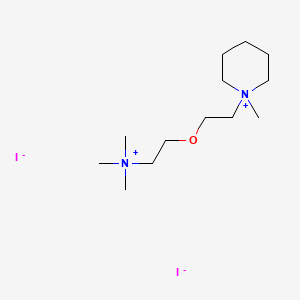
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
